molecular formula C12H18N2O2 B13015555 tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13015555
M. Wt: 222.28 g/mol
InChI Key: HSWMDSWJFLISJY-LPEHRKFASA-N
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Description

The stereochemically defined compound tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate is a valuable synthetic intermediate in medicinal chemistry. Its rigid, bicyclic [2.2.1] scaffold serves as a versatile core structure for designing novel therapeutic agents. The presence of a synthetically versatile cyano group at the 5-position allows for further transformations, such as reduction to amines or conversion into tetrazole bioisosteres, making it a key precursor in structure-activity relationship (SAR) studies. This specific stereoisomer is of particular interest for constructing active pharmaceutical ingredients (APIs) with high enantiomeric purity. The tert-butyloxycarbonyl (Boc) protecting group facilitates straightforward deprotection to access the secondary amine, enabling subsequent coupling reactions to build more complex molecules. Research indicates that 7-azabicyclo[2.2.1]heptane and related derivatives have been investigated for their potential as analgesics and anti-inflammatory agents . This compound is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-5,7H2,1-3H3/t8-,9-,10+/m0/s1

InChI Key

HSWMDSWJFLISJY-LPEHRKFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C#N

Origin of Product

United States

Preparation Methods

Asymmetric Hydroformylation and Subsequent Functionalization

A prominent method involves asymmetric hydroformylation of bicyclic lactam precursors to introduce formyl groups selectively, followed by transformations to install the cyano substituent.

  • Starting from protected bicyclic lactams such as tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, asymmetric hydroformylation using rhodium catalysts with chiral ligands (e.g., Kelliphite) under CO/H2 atmosphere at mild temperatures (around 50 °C) yields regio- and stereoselective aldehyde intermediates.

  • The aldehyde intermediates, such as tert-butyl 5-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, are then subjected to reductive amination, methanolysis, or reduction to yield various functionalized derivatives.

  • Conversion of the aldehyde group to the cyano group is typically achieved via cyanide substitution reactions or through intermediate oxime formation followed by dehydration.

Reduction and Functional Group Transformations

  • Sodium borohydride reduction of aldehyde intermediates yields hydroxymethyl derivatives, which can be further manipulated chemically to introduce the cyano group at the 5-position.

  • Methanolysis under basic conditions (e.g., sodium methoxide in methanol) converts formyl derivatives to methyl esters, which can be further functionalized.

Protection and Deprotection Steps

  • The tert-butyl ester group is introduced early in the synthesis to protect the carboxylate functionality, facilitating selective reactions at other positions without affecting the acid group.

  • The Boc (tert-butoxycarbonyl) protecting group is commonly used for the nitrogen atom to maintain stability during transformations.

Stereochemical Control

  • The use of chiral catalysts and ligands in hydroformylation ensures high enantio- and diastereoselectivity, yielding predominantly the (1S,4R,5R) isomer.

  • NMR techniques (NOESY, COSY, HMBC, HSQC) and X-ray crystallography confirm the stereochemical outcome of the synthesis.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Asymmetric hydroformylation Rh(acac)(CO)2, (S,S)-Kelliphite, CO/H2 (1:1), 50 °C, 5 bar, 16 h 55-76 High regio- and stereoselectivity
Reduction of aldehyde NaBH4, ethanol, room temp, 4 h 26 Single diastereomer isolated
Methanolysis NaOMe, MeOH, 0 °C to room temp, 10 min >30:1 regioisomeric ratio High selectivity for desired product
Cyanation (general) Various cyanide sources, dehydration of oximes Variable Requires optimization for yield

Detailed Research Findings

  • The hydroformylation step is critical for regioselective introduction of the aldehyde at the 5-position of the bicyclic ring, which is a precursor to the cyano group.

  • The use of chiral phosphine ligands such as Kelliphite in rhodium-catalyzed hydroformylation provides excellent control over stereochemistry, essential for biological activity.

  • Subsequent reduction and functional group interconversions are performed under mild conditions to preserve the bicyclic framework and stereochemical integrity.

  • The tert-butyl ester protecting group is stable under the reaction conditions and can be removed later if necessary.

  • Analytical techniques including NMR and X-ray crystallography confirm the exclusive formation of the exo epimer and the desired stereochemical configuration.

Summary Table of Key Intermediates

Compound Name Structure Feature Role in Synthesis
tert-butyl 5-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Aldehyde at 5-position, tert-butyl ester protected Intermediate for cyanation
tert-butyl ((1R,2R,4R)-2,4-bis(hydroxymethyl)cyclopentyl)carbamate Reduced alcohol derivative Intermediate for further functionalization
(1R,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-butyl ester Target compound Final product

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form amides or carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
This compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its structural framework is conducive to creating biologically active molecules, especially in the development of drugs targeting central nervous system disorders. The bicyclic structure allows for the introduction of diverse functional groups that can enhance pharmacological properties.

Case Study:
A notable application is in the synthesis of inhibitors for neurotransmitter receptors, where modifications to the azabicyclo structure have shown promising results in binding affinity and selectivity for specific receptor subtypes.

Synthetic Methodologies

2. Asymmetric Synthesis:
The compound is utilized in asymmetric synthesis processes due to its chiral nature. Researchers have developed methodologies that leverage its stereochemistry to produce enantiomerically pure compounds efficiently.

Table 1: Asymmetric Synthesis Applications

Application AreaDescriptionOutcome
Chiral AminesSynthesis of chiral amines using this compoundHigh enantiomeric excess achieved
Proline AnaloguesUsed as a precursor for proline derivativesEnhanced biological activity
β-Substituted CompoundsBuilding blocks for β-substituted amino acidsImproved selectivity in biological assays

Catalysis

3. Catalytic Processes:
tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its role in catalytic reactions, particularly in organic transformations that require chiral catalysts.

Case Study:
In recent studies, this compound has been shown to significantly improve the enantioselectivity of reactions involving nucleophilic attacks on carbonyl compounds. This enhancement is attributed to the unique steric and electronic properties imparted by the bicyclic structure.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity to its targets. Pathways involved may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyano group in tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activity, particularly as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.29 g/mol
  • CAS Number : 2166269-28-7

The compound features a bicyclic structure that contributes to its biological activity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures may act as inhibitors of various enzymes involved in metabolic pathways.

Enzyme Inhibition

One notable study highlighted the compound's ability to inhibit cathepsin enzymes, which are involved in protein degradation and have been implicated in various diseases, including cancer and inflammatory disorders . The inhibition of these enzymes may lead to therapeutic effects by modulating cellular processes.

Biological Activity Data

A summary of key biological activities observed in research studies is presented in the table below:

Activity Type Effect Observed Reference
Enzyme InhibitionInhibition of cathepsin activity
Antimicrobial ActivityPotential antibacterial effects
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

Several studies have investigated the biological effects of related bicyclic compounds, providing insights into the potential applications of this compound.

  • Case Study on Cathepsin Inhibition :
    • A study demonstrated that derivatives of bicyclic compounds could effectively inhibit cathepsin B and L, leading to reduced tumor growth in animal models. The mechanism was linked to the modulation of apoptosis pathways .
  • Antimicrobial Properties :
    • Research on structurally similar compounds showed promising results against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties .
  • Cytotoxic Effects :
    • In vitro studies indicated that this compound could induce apoptosis in specific cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent .

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